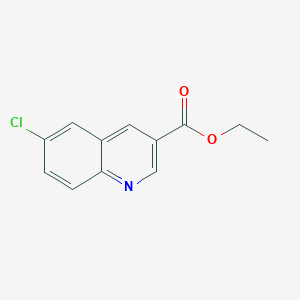

Ethyl 6-chloroquinoline-3-carboxylate

Description

Significance of Quinolone Scaffold in Medicinal Chemistry Research

The quinolone scaffold, a bicyclic heterocyclic system, is recognized as a "privileged structure" in medicinal chemistry. tandfonline.comnih.govresearchgate.net This designation stems from its remarkable ability to bind to a wide array of biological targets, enabling the development of diverse therapeutic agents. researchgate.netnih.gov The rigid structure of the quinolone core provides a fixed orientation for various functional groups, which can be modified at several positions (notably N-1, C-3, and C-7) to fine-tune biological activity, selectivity, and pharmacokinetic properties. nih.govresearchgate.net This structural versatility allows for the creation of extensive compound libraries for screening against different diseases. researchgate.net Initially famed for its role in antibacterial drugs, the quinolone framework is now a cornerstone in the design of agents targeting cancer, viruses, and inflammatory conditions. nih.govresearchgate.netdntb.gov.ua Its proven "druggability" and the existence of well-established synthetic pathways make it an attractive and reliable scaffold for medicinal chemists in the ongoing search for novel therapeutics. tandfonline.comnih.gov

Evolution of Quinolone Research: From Antibacterials to Diverse Bioactivities

The history of quinolone research began with the discovery of nalidixic acid in 1962, a byproduct of chloroquine (B1663885) synthesis, which became the first quinolone antibiotic. wikipedia.orginfectweb.comnih.gov This first generation of quinolones had a limited spectrum, primarily targeting Gram-negative bacteria for urinary tract infections. wikipedia.orgaafp.org The major breakthrough came in the 1970s and 1980s with the introduction of a fluorine atom at the C-6 position, leading to the development of fluoroquinolones like norfloxacin (B1679917) and ciprofloxacin. infectweb.comnih.govnih.gov This modification dramatically expanded the antibacterial spectrum to include Gram-positive bacteria and improved systemic availability. infectweb.commdpi.com

Subsequent generations of fluoroquinolones further refined the scaffold, enhancing activity against resistant strains, atypical pathogens, and even anaerobic bacteria. aafp.orgnih.gov However, the therapeutic utility of the quinolone scaffold has proven to extend far beyond its antibacterial origins. nih.govmdpi.com Researchers have successfully modified the core structure to create compounds with a wide range of biological effects. These include potent anticancer agents that inhibit topoisomerases or protein kinases, antiviral compounds targeting enzymes like HIV-1 integrase, as well as antimalarial, anti-inflammatory, and antifungal agents. nih.govresearchgate.netrsc.orgresearchgate.net This evolution has transformed the quinolone from a simple antibiotic class into a versatile platform for broad-based drug discovery. nih.govmdpi.com

Role of Ethyl 6-Chloroquinoline-3-carboxylate and Related Derivatives as Research Intermediates and Lead Compounds

This compound and its analogs are pivotal building blocks in the synthesis of more complex, biologically active molecules. oriprobe.com The term "lead compound" refers to a chemical compound that has shown promising pharmacological or biological activity and serves as the starting point for developing a new drug. technologynetworks.com These quinoline (B57606) derivatives function as key intermediates, providing a foundational scaffold that can be systematically modified. oriprobe.com

The reactivity of this compound is centered around its key functional groups: the chloro substituent at the C-6 position and the ethyl carboxylate group at the C-3 position. The chlorine atom can be replaced through various nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties to modulate biological activity. For instance, derivatives of ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate have been synthesized and evaluated for their cytotoxic effects against cancer cell lines and for their antimicrobial properties. nih.gov

Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, a common feature in many active quinolone drugs that is crucial for interacting with biological targets like DNA gyrase. nih.gov Studies have demonstrated the use of related compounds, such as ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate, as a starting material to synthesize novel pyrrolo[3,4-b]quinolin-1-one derivatives through reactions with various amines. oriprobe.com The strategic placement of the chloro group and the ester functionalization makes this compound a valuable and versatile intermediate for generating libraries of new compounds for screening in drug discovery programs. tandfonline.comnih.gov

Properties

IUPAC Name |

ethyl 6-chloroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQFMAWLPWUGVKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=CC(=CC2=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624067 | |

| Record name | Ethyl 6-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375854-57-2 | |

| Record name | Ethyl 6-chloro-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375854-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 6-chloroquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Investigations

Classical and Contemporary Synthesis Approaches for Quinolone-3-carboxylates

Traditional methods for quinoline (B57606) synthesis, many of which date back to the late 19th and early 20th centuries, remain relevant in contemporary organic synthesis. These named reactions, often characterized by harsh conditions, have undergone numerous modifications to improve yields and expand their substrate scope. nih.govjptcp.com

The Gould-Jacobs reaction is a widely employed method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate. iipseries.orgwikipedia.org This reaction proceeds through an initial condensation of the aniline (B41778) with the malonate ester, followed by a thermal cyclization to form the quinoline ring system. wikipedia.orgwikiwand.com

The synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a precursor to the target compound, has been achieved using the Gould-Jacobs reaction by reacting 4-chloroaniline (B138754) with diethyl ethoxymethylenemalonate. nih.gov Subsequent hydrolysis and decarboxylation can yield the corresponding 4-hydroxyquinoline (B1666331). wikipedia.org

The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines. jptcp.comwikipedia.org The reaction proceeds via the formation of a Schiff base intermediate. wikipedia.org The conditions of the reaction, particularly the temperature, can influence the final product. At lower temperatures, the reaction favors the formation of 4-hydroxyquinolines (kinetic product), while at higher temperatures, 2-hydroxyquinolines can be formed (thermodynamic product), a variation known as the Knorr quinoline synthesis. wikipedia.orgyoutube.com

The mechanism initiates with the attack of the aniline on the keto group of the β-ketoester, forming a tetrahedral intermediate which then dehydrates to a Schiff base. wikipedia.org This is followed by an electrocyclic ring-closing reaction, which is typically the rate-determining step and often requires high temperatures. wikipedia.orgnih.gov The use of high-boiling inert solvents can significantly improve the yields of the cyclization step. nih.gov The final product, a 4-hydroxyquinoline, exists in tautomeric equilibrium with its 4-quinolone form, with the latter often predominating. wikipedia.org

The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids through the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. wikipedia.orgresearchgate.net This reaction is particularly useful for synthesizing quinoline-4-carboxylic acid derivatives. jocpr.comui.ac.id

The mechanism involves the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with a carbonyl compound (an aldehyde or ketone) to form an imine, which subsequently rearranges to an enamine. wikipedia.org The enamine then undergoes cyclization and dehydration to yield the final quinoline-4-carboxylic acid product. wikipedia.orgijsr.net The reaction's versatility allows for the introduction of various substituents at the 2- and 3-positions of the quinoline ring, depending on the carbonyl compound used. ui.ac.id

The Camps cyclization is a chemical reaction that transforms an o-acylaminoacetophenone into two different hydroxyquinoline isomers (a 2-hydroxyquinoline (B72897) and a 4-hydroxyquinoline) using a base. wikipedia.orgexpertsmind.com The ratio of the two products depends on the reaction conditions and the structure of the starting material. wikipedia.org

The reaction proceeds via an intramolecular condensation. The base can deprotonate either the methylene (B1212753) group attached to the acyl group or the methylene group of the amino-acyl side chain. wikipedia.org Deprotonation of the former leads to the formation of a 2,3-disubstituted-4-hydroxyquinoline, while deprotonation of the latter results in a 3,4-disubstituted-2-hydroxyquinoline. wikipedia.org The resulting hydroxyquinolines are in tautomeric equilibrium with their corresponding quinolone forms. wikipedia.org The starting o-acylaminoacetophenones can be prepared by methods such as the condensation of an o-aminoacetophenone with an acid chloride. mdpi.com

Advanced Synthetic Strategies and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly methods for chemical synthesis. ijpsjournal.combenthamdirect.com This has led to the exploration of advanced synthetic strategies, such as microwave-assisted synthesis, which align with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous solvents. nih.govbenthamdirect.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. ablelab.euscribd.com

In the context of quinoline synthesis, microwave irradiation has been successfully applied to several classical reactions, including the Gould-Jacobs reaction. researchgate.netresearchgate.net For instance, the synthesis of 3-acetyl-4-hydroxyquinoline derivatives has been achieved through a microwave-assisted Gould-Jacobs cyclization, resulting in higher yields and significantly shorter reaction times compared to traditional heating. scribd.com The synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate has also been explored using microwave irradiation, where the reaction of the corresponding anilinomethylenemalonate in diphenyl ether was completed in 1 hour. nih.gov Microwave-assisted protocols have also been developed for the Vilsmeier-Haack cyclization of acetanilides to produce 2-chloroquinoline-3-carbaldehydes, versatile intermediates for further derivatization. researchgate.net The application of microwave technology in quinoline synthesis represents a significant step towards more efficient and sustainable chemical processes. benthamdirect.comrsc.orgjmpas.com

Solvent-Free and Catalyst-Free Methodologies

In recent years, synthetic strategies that operate under solvent-free and catalyst-free conditions have gained significant traction as a cornerstone of green chemistry. rsc.org These methods not only reduce environmental impact by eliminating volatile organic solvents but also simplify product purification. One notable approach involves the reaction of a carbaldehyde with a substituted aniline at room temperature, which can produce quinoline derivatives in excellent yields without the need for a catalyst. rsc.org

Another relevant catalyst-free method is the thermal reaction between indole (B1671886) and ethyl halodiazoacetates, which has been shown to produce ethyl quinoline-3-carboxylate. beilstein-journals.org While the catalyzed version of this reaction shows higher conversion rates, the ability of the reaction to proceed thermally underscores the potential for catalyst-free pathways in quinoline synthesis. beilstein-journals.org Furthermore, solvent-free synthesis of quinoline derivatives has been achieved using nanocatalysts, where the reaction proceeds efficiently at elevated temperatures without any solvent. nih.gov These examples highlight a clear trend towards minimizing external reagents and solvents in the synthesis of quinoline cores.

Photocatalytic and Biocatalytic Approaches

Photocatalysis and biocatalysis represent cutting-edge techniques in organic synthesis, offering high selectivity and mild reaction conditions. Visible-light photocatalysis, for instance, has been employed for the synthesis of quinazoline (B50416) derivatives using curcumin-sensitized titanium dioxide, a process that demonstrates the potential of natural dyes in eco-friendly synthesis. mdpi.com

In the realm of biocatalysis, enzymes such as monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been utilized for the synthesis of quinolines and 2-quinolones. northumbria.ac.ukacs.org MAO-N can effectively catalyze the aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. northumbria.ac.ukacs.org Additionally, a chemo-enzymatic, one-pot cascade has been developed to convert N-cyclopropyl-N-alkylanilines into 2-quinolone derivatives. acs.org Malic acid has also been reported as a biocatalyst for quinoline synthesis. researchgate.net A photoenzymatic system combining chlorophyll (B73375) and a nitroreductase has been shown to be effective for synthesizing various N-heterocycles, including quinolines, from simple nitro compounds. researchgate.net

Ultrasound-Assisted Reactions

The application of ultrasound irradiation in organic synthesis has been shown to accelerate reaction rates, improve yields, and reduce reaction times, often under milder conditions than conventional heating. This technique, known as sonochemistry, promotes chemical reactions through acoustic cavitation.

Ultrasound has been successfully applied to the Wittig reaction for the synthesis of 3-substituted 4-chloroquinolines and quinolin-4(1H)-ones, demonstrating the utility of this method for creating extended π-conjugated systems with high yields under mild conditions. semanticscholar.org The synthesis of various biologically active heterocycles, including benzodiazepines and pyrrole (B145914) derivatives, has been achieved efficiently under ultrasound irradiation, sometimes in combination with solvent-free or catalyst-free conditions. nih.gov For example, a three-component, catalyst-free synthesis of 5-aryl-4-hydroxy-2-methyl-1-H-pyrrole-3-carboxylic acid esters has been reported using water as a solvent under ultrasonic irradiation, with products isolated in high yields. nih.gov Research has also demonstrated that ultrasound-assisted synthesis of 1,2,4-triazole (B32235) derivatives can lead to excellent yields in significantly shorter reaction times compared to conventional methods. mdpi.com

A study on the synthesis of dihydropyrano[2,3-c]pyrazole derivatives highlighted the positive effect of both the solvent and temperature under ultrasonic conditions. The use of water as a solvent at 50 °C under ultrasound irradiation (40 kHz, 250 W) resulted in a 92% yield in just 35 minutes. nih.gov

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to construct complex molecules from simple starting materials in a single synthetic operation. Several one-pot procedures have been developed for the synthesis of quinoline derivatives.

A notable example is the facile three-step, one-pot synthesis of novel (E)-6-chloro-2-(aryl/hetarylvinyl)quinoline-3-carboxylic acid derivatives. researchgate.netnih.gov This method utilizes the readily available ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate and various aromatic or heteroaromatic aldehydes. researchgate.netnih.gov The strategy is characterized by its simple operation, tolerance of a wide range of substituents, and good yields. nih.gov

The Friedländer annulation is another key reaction often employed in one-pot syntheses of quinolines. Research has shown the synthesis of ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate from 2-amino-5-chlorobenzophenone (B30270) and ethyl acetoacetate (B1235776). researchgate.netpsu.edunih.gov The reaction conditions for such syntheses can be optimized, for example, by using iodine as a catalyst in ethanol (B145695). researchgate.netpsu.edunih.gov

Below is a table summarizing the findings for a one-pot synthesis of a derivative of the target compound.

Table 1: One-Pot Synthesis of Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |

|---|

Data derived from experimental descriptions in the cited literature.

Utilization of Green Solvents in Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. Water is considered an ideal green solvent, and its use in quinoline synthesis has been explored. For example, the condensation of 2-aminoacetophenones with active methylene compounds has been successfully carried out in water using FeCl₃·6H₂O as a catalyst, affording a wide range of substituted quinoline derivatives in good to excellent yields. tandfonline.com

The Gould-Jacobs reaction, a classical method for preparing 4-hydroxyquinoline derivatives, has been employed for the synthesis of ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. nih.gov In one study, this reaction was performed using diphenyl ether as a high-boiling solvent, with conventional heating leading to a near-quantitative yield of 95%. nih.gov While diphenyl ether is not typically classified as a green solvent, the study highlights the importance of reaction conditions in achieving high efficiency. The use of microwave irradiation in the same solvent resulted in a lower yield of 53%, suggesting that the escape of the ethanol byproduct in an open vessel under conventional heating facilitated the forward reaction. nih.gov

Ionic liquids have also emerged as green alternatives to traditional volatile organic solvents. For instance, 1-methylimidazolium (B8483265) trifluoroacetate (B77799) ([Hmim]TFA) has been used as a Brønsted acidic ionic liquid for the one-pot synthesis of (E)-ethyl 4-phenyl-2-styrylquinoline-3-carboxylate derivatives. nih.gov

Table 2: Synthesis of Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate via Gould-Jacobs Reaction

| Heating Method | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Microwave Irradiation | Diphenyl ether | 250 °C | 1 h | 53% | nih.gov |

This table illustrates the effect of reaction conditions on the yield of a key precursor to the title compound.

Key Intermediate Syntheses involving Ethyl 6-Chloroquinoline-3-carboxylate Derivatives

The functionalization of the quinoline core is essential for creating diverse chemical libraries for drug discovery and other applications. Halogenation reactions are particularly important as they introduce a reactive handle for further synthetic transformations.

Halogenation Reactions, including Chlorination with Phosphorus Oxychloride

Halogen atoms, particularly chlorine, on the quinoline ring serve as versatile anchor points for nucleophilic substitution and cross-coupling reactions. The reactivity of haloquinolines depends on the position of the halogen. Halogens at the C-2 and C-4 positions are activated towards nucleophilic substitution, similar to α- and γ-halopyridines, while halogens on the carbocyclic ring behave more like halobenzenes. iust.ac.ir

A common and effective method for introducing a chlorine atom at the 4-position of a quinoline ring is the treatment of a 4-hydroxyquinoline precursor with a chlorinating agent like phosphorus oxychloride (POCl₃). researchgate.net For instance, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate can be converted to ethyl 4,7-dichloroquinoline-3-carboxylate by refluxing with phosphorus oxychloride. prepchem.com This reaction proceeds by removing the excess phosphorus oxychloride, followed by workup to yield the dichlorinated product. prepchem.com This transformation is crucial for synthesizing compounds where further modification at the 4-position is desired.

General protocols for the C5-H halogenation of 8-substituted quinoline derivatives have also been developed using inexpensive and atom-economical reagents like trihaloisocyanuric acid, proceeding under mild, metal-free conditions. rsc.org

Table 3: Chlorination of a Hydroxyquinoline Precursor

| Starting Material | Reagent | Conditions | Product | Yield | Reference |

|---|

This table details a key transformation for introducing a chlorine atom at the C4 position.

Esterification Protocols

The synthesis of this compound can be achieved through various esterification protocols, a fundamental reaction in organic chemistry. These methods typically involve the conversion of the corresponding carboxylic acid, 6-chloroquinoline-3-carboxylic acid, into its ethyl ester.

Common esterification techniques include the Fischer esterification, which utilizes an acid catalyst, such as sulfuric acid or hydrochloric acid, in the presence of excess ethanol. masterorganicchemistry.com The reaction is an equilibrium process where the continuous removal of water drives the reaction towards the formation of the ester. masterorganicchemistry.com

Alternative methods employ coupling agents to facilitate the esterification under milder conditions. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can activate the carboxylic acid, allowing for efficient reaction with ethanol at room temperature. orgsyn.org This approach is particularly useful for substrates that may be sensitive to the harsh acidic conditions of Fischer esterification. orgsyn.org Another reagent that can be used for esterification in the presence of an alcohol is phosphorus oxychloride (POCl3).

A specific example of synthesizing a related compound, ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, involves the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate in the presence of an iodine catalyst in ethanol. researchgate.netnih.gov The reaction is stirred until completion, quenched with water, and the product is extracted and recrystallized. researchgate.netnih.gov

Below is a table summarizing various esterification methods.

| Method | Reagents | Key Features |

| Fischer Esterification | Carboxylic acid, excess alcohol, acid catalyst (e.g., H₂SO₄) | Equilibrium-driven, often requires harsh conditions. masterorganicchemistry.com |

| DCC/DMAP Coupling | Carboxylic acid, alcohol, DCC, DMAP | Mild, room temperature conditions, high efficiency. orgsyn.org |

| POCl₃ Method | Carboxylic acid, alcohol, POCl₃ | Efficient and practical for various aromatic carboxylic acids. |

| Iodine Catalysis | 2-amino-5-chlorobenzophenone, ethyl acetoacetate, iodine, ethanol | Specific for the synthesis of a substituted quinoline ester. researchgate.netnih.gov |

Alcoholysis of 4-Chloroquinoline-3-carboxylates

Functionalization and Derivatization Strategies

The quinoline ring system and the ester functional group of this compound offer multiple sites for further chemical modification.

Nucleophilic Substitution Reactions on the Quinoline Ring

The chlorine atom at the 6-position of the quinoline ring is susceptible to nucleophilic aromatic substitution, although this reactivity is influenced by the electronic nature of the quinoline system. dergipark.org.tr The presence of the electron-withdrawing ester group can influence the reactivity of the chloro substituent. Generally, nucleophilic substitution on the quinoline ring can occur at positions 2, 4, 5, and 8. uop.edu.pk For instance, the chloro group in some quinoline derivatives can be substituted by nucleophiles like amines or thiols. The susceptibility of the 7-chloroquinoline (B30040) unit to nucleophilic aromatic substitution at position 7 has been exploited in reactions with thioureas. nih.gov

Condensation Reactions with Amines and Active Methylenes

The ester group of this compound can undergo condensation reactions with various nucleophiles. Direct reaction with amines can be challenging as amines, being basic, can deprotonate the carboxylic acid if hydrolysis of the ester occurs, forming an unreactive carboxylate. libretexts.org However, under heated conditions, an amide can be formed from an ammonium (B1175870) carboxylate salt. libretexts.org The use of coupling agents like DCC can facilitate the formation of an amide linkage. libretexts.org

Condensation reactions with active methylene compounds, which are carbon compounds with two electron-withdrawing groups, can also occur. rsc.org For instance, the reaction of 2-chloroquinoline-3-carbaldehydes with active methylene-containing compounds can lead to the formation of fused ring systems. nih.gov

A study on ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate demonstrated its reaction with various amines, including aromatic, aliphatic, and diamines, to produce N-substituted pyrrolo[3,4-b]quinolin-1-one derivatives in good yields. oriprobe.com

| Reactant | Product Type | Reference |

| Aromatic Amines | N-aryl-substituted pyrrolo[3,4-b]quinolin-1-ones | oriprobe.com |

| Aliphatic Amines | N-alkyl-substituted pyrrolo[3,4-b]quinolin-1-ones | oriprobe.com |

| Diamines | Symmetrical N,N'-alkyl-bridged pyrrolo[3,4-b]quinolin-1-ones | oriprobe.com |

Metal-Catalyzed Coupling Reactions (e.g., Palladium-Catalyzed Carbonylation)

Palladium-catalyzed carbonylation reactions are powerful tools for introducing carbonyl groups into organic molecules. researchgate.net These reactions typically involve an organic halide, carbon monoxide, and a nucleophile in the presence of a palladium catalyst. researchgate.netmdpi.com For haloquinolines, this methodology can be used to synthesize quinoline carboxylic acid derivatives.

For example, 2,3-dichloroquinoline (B1353807) can undergo a palladium-catalyzed carbonylation reaction to produce 2,3-quinolinedicarboxylic acid dimethyl ester. google.com This ester can then be selectively decarboxylated to yield quinoline-3-carboxylic acid. google.com While this example does not start with this compound, it demonstrates the utility of palladium-catalyzed carbonylation on a chlorinated quinoline scaffold. The development of stable catalyst systems is crucial for these reactions to overcome issues like catalyst deactivation. nih.gov

Palladium-catalyzed carbonylations are generally tolerant of various functional groups, making them suitable for the synthesis of complex molecules. researchgate.net

Cyclopropanation–Ring Expansion Pathways

Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a key step in certain synthetic routes to quinolines. wikipedia.org One such pathway involves the reaction of indoles with halodiazoacetates, catalyzed by rhodium(II), which proceeds through a proposed cyclopropanation of the indole followed by a ring expansion of the resulting indoline (B122111) cyclopropane intermediate to form the quinoline ring system. beilstein-journals.orgnih.gov This method has been developed as a mild and efficient route to ethyl quinoline-3-carboxylates. beilstein-journals.org

Another approach involves a palladium(0)-catalyzed intramolecular functionalization of a cyclopropane C-H bond, which leads to the formation of quinoline and tetrahydroquinoline derivatives. rsc.org The reaction is believed to proceed through the in situ opening of the cyclopropane ring to generate a dihydroquinoline intermediate. rsc.org

These cyclopropanation-ring expansion strategies represent advanced methods for constructing the quinoline core structure and can offer access to a variety of substituted quinolines.

Post-Functionalization Techniques at Specific Positions (N-1, C-5 to C-8)

The strategic functionalization of the quinoline core at specific positions is a key area of research for modifying the properties of the lead compound, this compound. Investigations have explored derivatization at the N-1 position and have laid the groundwork for potential modifications at the C-5 to C-8 positions of the carbocyclic ring.

The nitrogen atom at the N-1 position of the quinoline ring, particularly in its 4-oxo tautomeric form, is a prime site for alkylation. Research has demonstrated the successful N-alkylation of ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a keto-enol tautomer of the parent compound. This reaction introduces substituents that can significantly influence the molecule's biological activity.

A notable example is the N-allylation to produce ethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. nih.gov This reaction is typically carried out by treating the starting quinolone with an alkylating agent in the presence of a base. For instance, the reaction with bromoethane (B45996) in the presence of potassium carbonate in dimethyl sulfoxide (B87167) (DMSO) has been shown to selectively yield the N-1 ethylated product. beilstein-journals.org This regioselectivity is attributed to the higher nucleophilicity of the N-1 nitrogen in the 4-oxoquinoline system. beilstein-journals.org

Direct post-functionalization of the carbocyclic ring (C-5 to C-8) of this compound is less commonly reported in the literature compared to modifications at other positions. However, extensive research on the broader family of quinoline derivatives has established various methods for C-H functionalization at these distal positions, which could potentially be adapted. These strategies often rely on transition-metal catalysis and, in some cases, the use of directing groups to achieve regioselectivity. nih.govnih.gov

C-5 Functionalization: The C-5 position of the quinoline ring can be targeted through several methods, although direct application to this compound is not extensively documented. For related 8-aminoquinoline (B160924) derivatives, copper- and cobalt-catalyzed reactions have been employed for C-5 functionalization, including chlorination, sulfonylation, chalcogenation, and amination. shu.ac.uk A cobalt-catalyzed nitration at the C-5 position of 8-aminoquinolines has been achieved using tert-butyl nitrite (B80452) (TBN) as the nitro source, proceeding through a single electron transfer (SET) mechanism. shu.ac.uk Visible-light-induced C-H functionalization at the C-5 position of quinolines has also been reported, offering a metal- and oxidant-free approach. researchgate.net

C-7 Functionalization: Rhodium-catalyzed C-7 alkenylation of 8-aminoquinolines has been documented, showcasing the feasibility of introducing substituents at this position. shu.ac.uk Furthermore, the synthesis of various functionalized 7-chloroquinoline derivatives has been accomplished through the generation of mixed lithium-magnesium intermediates, which are then reacted with different electrophiles. durham.ac.uk This approach demonstrates a viable pathway for introducing diversity at the C-7 position.

C-8 Functionalization: The C-8 position of the quinoline ring has been a focus of functionalization studies, often utilizing the nitrogen of the quinoline ring or a substituent at the 8-position as a directing group. For instance, rhodium(III)-catalyzed C-8 alkylation of quinoline N-oxides with olefins has been reported, where the N-oxide acts as a traceless directing group. researchgate.net Metal-free C-8 functionalization of quinoline N-oxides with ynamides has also been achieved through an intramolecular Friedel–Crafts-type reaction. rsc.org

Synthesis of Hybrid Scaffolds Incorporating Other Heterocycles

The development of hybrid molecules that incorporate the this compound scaffold with other heterocyclic systems is a promising strategy for discovering new compounds with enhanced or novel biological activities. This approach involves modifying the parent molecule to allow for the linkage or fusion of a second heterocyclic ring.

One established method involves the derivatization of the 2-position of the quinoline ring. For example, ethyl 6-chloro-2-(chloromethyl)quinoline-3-carboxylate can serve as a key intermediate. The chloromethyl group at the C-2 position is reactive towards nucleophiles, enabling the synthesis of a variety of hybrid structures. Studies have shown that this intermediate reacts with different aromatic and aliphatic amines to yield the corresponding N-aryl- and N-aliphatic-substituted aminomethyl derivatives. oriprobe.com

Another approach involves the transformation of the ester group at the C-3 position into a more reactive functional group, such as a carbohydrazide (B1668358). For instance, ethyl 2-chloroquinoline-3-carboxylate can be converted to 2-chloroquinoline-3-carbohydrazide (B12847495) through hydrazinolysis. mdpi.commdpi.com This carbohydrazide can then be used as a building block to construct more complex heterocyclic systems. For example, condensation with aldehydes can lead to the formation of Schiff bases, which can be further cyclized. mdpi.com

Furthermore, related 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives have been utilized as precursors for the synthesis of quinolinyl-pyranones and quinolinyl-1,2-dihydropyridones. nih.gov These multi-step syntheses demonstrate the versatility of the 2-chloro-3-substituted quinoline framework in generating diverse hybrid scaffolds.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Variation on Biological Activity

The specific arrangement and nature of substituents on the quinoline (B57606) ring are critical determinants of the compound's biological efficacy and selectivity.

The ester group at the C-3 position of the quinoline ring plays a crucial role in the compound's physicochemical properties and its interaction with biological targets. Research on 2-styrylquinoline-3-carboxylate derivatives has shown that this ester moiety is a key site for modification. nih.gov Hydrolysis of the ethyl ester to the corresponding carboxylic acid has been demonstrated as a strategy to enhance the selectivity of these compounds for cancer cells. nih.gov

The rationale behind this increased selectivity lies in the differential pH of cancerous tissue compared to healthy tissue. The carboxylic acid derivatives, with a lower pKa value, exist in a more unionized and nonpolar form in the acidic microenvironment of tumors, which facilitates their absorption. nih.gov Conversely, in the more neutral pH of normal tissues, these compounds remain in an ionized state, limiting their uptake. nih.gov This pH-sensitive ionization provides a mechanism for targeted drug delivery, minimizing effects on non-cancerous cells. nih.gov

| Compound Type | Moiety at C-3 | Key Finding |

| Quinoline-3-carboxylate | Ester | Serves as a prodrug form, can be hydrolyzed. |

| Quinoline-3-carboxylic acid | Carboxylic Acid | Increased selectivity for cancer cells due to favorable absorption in acidic tumor microenvironments. nih.gov |

The presence and position of halogen atoms on the quinoline ring significantly influence the pharmacological profile of the resulting derivatives. The chlorine atom at the C-6 position of ethyl 6-chloroquinoline-3-carboxylate is a key feature that can enhance biological activity. For instance, the presence of a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org

In the context of anticancer agents, halogenation is a common strategy. For example, the anticancer drug candidate brequinar (B1684385) sodium features a fluoro group at the C-6 position. aminer.cn Studies on organoruthenium 8-hydroxyquinoline (B1678124) complexes have also highlighted that halogen substitution patterns can drive the in vitro anticancer activity. acs.org Furthermore, in the development of antibacterial agents, the introduction of a 5-chloro-quinoline-8-ol scaffold has been explored for its activity against Gram-negative bacteria. nih.gov The electronic properties and lipophilicity conferred by the chlorine atom at C-6 can thus be a critical factor in the potency and spectrum of activity of this compound derivatives.

Modifications at various other positions on the quinoline ring have been extensively studied to optimize biological activity.

N-1 Position: Alkylation or other substitutions at the N-1 position can lead to the formation of quinolinium salts, which have shown significant biological activity. For example, certain quinolinium iodide derivatives have demonstrated potent anticancer and antibacterial properties. nih.gov

C-4 Position: The C-4 position is a frequent site for modification, often influencing the compound's mechanism of action and potency. In the context of antimalarial agents like chloroquine (B1663885), a dialkylaminoalkyl side chain at the C-4 position is optimal for activity. pharmacy180.com For inhibitors of dihydroorotate (B8406146) dehydrogenase, a carboxylic acid at the C-4 position is a strict requirement for activity. aminer.cnnih.gov The introduction of different substituents at this position can significantly alter the biological target and efficacy. nih.govmdpi.com

C-7 Position: The C-7 position is another critical site for substitution. A chloro group at the C-7 position is considered optimal for the antimalarial activity of 4-aminoquinolines. pharmacy180.com In fluoroquinolone antibiotics, modifications at the C-7 position, often involving heterocyclic substituents, have a positive impact on antibacterial activity, particularly against Gram-positive bacteria. mdpi.com

| Position | Type of Modification | Impact on Biological Activity |

| N-1 | Alkylation (forming quinolinium salts) | Can enhance anticancer and antibacterial activity. nih.gov |

| C-4 | Carboxylic acid, aminoalkyl chains | Crucial for activity as DHODH inhibitors and antimalarials. pharmacy180.comnih.gov |

| C-7 | Halogenation, heterocyclic substituents | Optimal for antimalarial activity and can broaden the antibacterial spectrum. pharmacy180.commdpi.com |

Rational Design Principles for Targeted Biological Activity

The versatility of the quinoline scaffold allows for its rational design to target specific biological processes, leading to the development of agents with tailored activities, such as antimicrobial or anticancer efficacy.

The design of quinoline-based antimicrobial agents often involves the strategic incorporation of various functional groups to enhance potency and spectrum. The quinoline core itself is a well-established pharmacophore in antibacterial drug discovery. researchgate.net For instance, fluoroquinolones, a major class of antibiotics, are characterized by a fluorine atom at C-6 and a substituent at C-7, which are key for their activity against DNA gyrase and topoisomerase IV. mdpi.com

The design of novel quinoline derivatives for antimicrobial use often involves creating hybrid molecules. For example, linking the quinoline scaffold to other antimicrobial pharmacophores, such as a quinolone fragment, has been shown to yield compounds with broad-spectrum antibacterial effects. nih.gov In one study, a hybrid compound demonstrated the ability to target both bacterial LptA and Topoisomerase IV proteins. nih.gov Furthermore, the introduction of a thioether quinoline moiety into coumarin-3-carboxylic acid has resulted in derivatives with significant antibacterial activity against plant pathogens. acs.org These examples underscore the principle of molecular hybridization in the rational design of new antimicrobial agents based on the quinoline scaffold. pharmacy180.comresearchgate.netmdpi.com

An intriguing aspect of quinoline chemistry is the ability to modulate the primary biological activity of a derivative from antibacterial to anticancer through specific structural modifications. nih.govmdpi.com Often, the same core scaffold can be adapted to target different cellular components. For example, while fluoroquinolones are classic antibacterial agents that target bacterial topoisomerases, modifications to their structure can yield compounds with potent anticancer activity by inhibiting human topoisomerases I and II. mdpi.com

The transition from antibacterial to anticancer activity can be achieved by altering substituents at key positions. Modifications at the N-1 and C-7 positions of fluoroquinolones, as well as changes to the C-3 carboxamide moiety, have been shown to impart significant antiproliferative effects against various cancer cell lines. mdpi.com For instance, the conversion of the C-3 carboxylic acid to certain carboxamide derivatives can shift the activity profile. mdpi.com Similarly, the synthesis of quinoline-based hybrids, such as those incorporating chalcone (B49325) structures, can result in compounds with dual topoisomerase inhibition and antiproliferative effects. mdpi.com This highlights a key principle in modern drug design: a deep understanding of the SAR of a chemical class can enable the repurposing and optimization of scaffolds for different therapeutic indications. nih.govacs.org

Optimization for Antimalarial Potential

The quest for novel antimalarial agents has driven significant research into the modification of the quinoline core. The 4-oxo-3-carboxyl quinolone scaffold, in particular, has emerged as a promising starting point.

Key findings from SAR studies indicate that the ethyl carboxylate at the 3-position is crucial for antimalarial potency. For instance, in a series of 7-methoxy quinolones, the ethyl ester derivative (compound 7) displayed the most potent antimalarial activity, with an EC50 value of approximately 0.25 μM against both K1 and 3D7 strains of Plasmodium falciparum. nih.gov Replacement of this ester group with a carboxylic acid or a carboxamide group resulted in a complete loss of activity. nih.gov Similarly, substituting the ethyl carboxylate with an acetyl group led to a significant decrease in potency. nih.gov

Further modifications have explored the impact of various substituents on the quinoline ring. A novel series of quinoline derivatives, including dihydropyrimidines, 2-oxopyran-3-carboxylates, and 1,3,4-oxadiazoles, were synthesized and evaluated for their in vitro antimalarial activity. mdpi.com These compounds exhibited moderate to high potency, with IC50 values ranging from 0.014 to 5.87 μg/mL. mdpi.com Notably, a derivative containing a 2-chloroquinoline (B121035) moiety with a 1,3,4-oxadiazole (B1194373) residue at position 3 (compound 12) showed greater activity (IC50 = 0.46 μg/mL) compared to the corresponding ethyl ester (compound 10, IC50 = 1.91 μg/mL) and carbohydrazide (B1668358) (compound 11, IC50 = 2.21 μg/mL) derivatives. mdpi.com This highlights the potential for significant activity enhancement through strategic modifications at the 3-position.

Molecular hybridization is another strategy employed to enhance antimalarial activity. By conjugating the quinoline scaffold with other pharmacophores, researchers have developed potent hybrid molecules. For example, a hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate and a benzyl (B1604629) thiocarbazide derivative yielded a compound with an IC50 value of 0.19 µg/mL against P. falciparum, surpassing the activity of the standard drug chloroquine (IC50 = 0.20 µg/mL). nih.gov

The mechanism of action for many of these quinoline-based antimalarials is believed to involve the inhibition of hemozoin formation in the parasite's food vacuole, leading to the accumulation of toxic free heme. mdpi.com

Table 1: Antimalarial Activity of Quinoline Derivatives

| Compound | Modification | Parasite Strain | IC50/EC50 (µM) |

|---|---|---|---|

| 7 | 7-methoxy, 3-ethyl carboxylate | K1, 3D7 | ~0.25 nih.gov |

| 22a | 7-methoxy, 3-carboxylic acid | K1, 3D7 | Inactive nih.gov |

| 23a | 7-methoxy, 3-carboxamide | K1, 3D7 | Inactive nih.gov |

| 20 | 7-methoxy, 3-acetyl | K1, 3D7 | ~2.5 nih.gov |

| 10 | 2-chloro, 3-ethyl carboxylate | P. falciparum | 1.91 µg/mL mdpi.com |

| 12 | 2-chloro, 3-(1,3,4-oxadiazole) | P. falciparum | 0.46 µg/mL mdpi.com |

| Hybrid 60 | Ethyl-2,4-dimethylquinoline-3-carboxylate hybrid | P. falciparum | 0.19 µg/mL nih.gov |

Development of HIV-1 Integrase Inhibitors based on the Quinolone-3-carboxylic Acid Pharmacophore

The quinolone-3-carboxylic acid scaffold is a well-established pharmacophore for inhibiting HIV-1 integrase, a key enzyme in the viral replication cycle. This compound serves as a valuable starting material for the synthesis of potent HIV-1 integrase inhibitors.

SAR studies have revealed that the presence of a carboxylic acid at the 3-position is generally important for activity. For instance, a series of 6-fluoro-4-quinolone-3-carboxylic acids were synthesized and showed moderate to good inhibitory activity against HIV-1 integrase. nih.gov The synthesis involved the hydrolysis of the corresponding ethyl esters to the final carboxylic acid derivatives. nih.gov

The development of allosteric HIV-1 integrase inhibitors (ALLINIs) represents a newer approach. These inhibitors bind to a site distinct from the active site, inducing aberrant multimerization of the integrase enzyme. mdpi.com Studies on multi-substituted quinoline-based ALLINIs have shown that substitutions at the 6- or 8-position can significantly impact their antiviral properties. mdpi.com The introduction of a bromine atom at either the 6- or 8-position was found to confer better antiviral activity. mdpi.com However, bulky substituents at these positions were detrimental to the binding properties of the ALLINIs. mdpi.com

Styrylquinoline (SQ) derivatives have also been investigated as HIV-1 integrase inhibitors. These compounds effectively inhibit the 3'-processing activity of the enzyme with IC50 values in the low micromolar range. nih.gov Mechanistic studies suggest that SQs act as competitive inhibitors, preventing the binding of the viral DNA to the integrase enzyme. nih.gov

Identification of Key Structural Features for Specific Enzyme Inhibition (e.g., Carbonic Anhydrase, PI3K/mTOR, Farnesyltransferase)

The versatility of the this compound scaffold extends to the development of inhibitors for various other enzymes implicated in disease.

Carbonic Anhydrase (CA) Inhibition: While many quinoline derivatives have been explored, the direct inhibitory activity of this compound on carbonic anhydrases is not extensively documented in the provided results. However, related quinazoline-based carboxylic acids have been shown to be potent and selective inhibitors of tumor-associated CA isoforms IX and XII. cu.edu.eg The position of the carboxylic acid group on the anilino moiety of the quinazoline (B50416) scaffold was found to be a critical determinant of inhibitory activity and selectivity. cu.edu.eg Other studies have identified carboxylates that are highly selective for CA XII, with submicromolar inhibition constants. nih.govnih.gov

PI3K/mTOR Inhibition: The phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial target in cancer therapy. nih.govnih.gov Ethyl 6-chloro-4-hydroxy-2-quinolone-3-carboxylate has been utilized as a starting material for the synthesis of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which were investigated as potential anticancer agents through the inhibition of phosphoinositide-3-kinases. mdpi.com Although specific inhibitory data for the direct derivatives of this compound are not detailed, the broader class of quinoline and quinazoline derivatives has been a focus for developing PI3K/mTOR inhibitors. researchgate.netmdpi.com For instance, dual inhibitors of PI3K and mTOR have been proposed as a more effective cancer therapy strategy. nih.gov

Farnesyltransferase Inhibition: The search results did not provide specific information on the development of farnesyltransferase inhibitors based on the this compound scaffold.

Biological Activity and Mechanistic Investigations

Antimicrobial Research

Antibacterial Spectrum and Efficacy Against Gram-Positive and Gram-Negative Organisms

Specific data on the minimum inhibitory concentrations (MICs) or the spectrum of activity of ethyl 6-chloroquinoline-3-carboxylate against various Gram-positive and Gram-negative bacteria have not been reported in the reviewed literature. While related quinoline (B57606) derivatives have shown antibacterial potential, direct evidence for this specific compound is pending.

Studies on Multidrug-Resistant Strains (e.g., MDR-TB)

There is a notable absence of research investigating the efficacy of this compound against multidrug-resistant bacterial strains, including Mycobacterium tuberculosis (MDR-TB). The potential of the broader quinoline class against such pathogens is recognized, with some arylated quinoline carboxylic acids showing activity against M. tuberculosis by targeting DNA gyrase. nih.govresearchgate.net However, specific studies on the 6-chloro ethyl ester derivative are needed.

Mechanisms of Action: DNA Gyrase and Topoisomerase IV Inhibition

The mechanism of action for many antibacterial quinolones involves the inhibition of bacterial type-II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. nih.gov While it is plausible that this compound could act via this mechanism, direct enzymatic assays or mechanistic studies to confirm its inhibitory activity against DNA gyrase or topoisomerase IV have not been found in the available literature. Research on other quinoline derivatives has identified catalytic inhibitors of DNA gyrase. nih.govnih.gov

Anticancer Research

The potential of this compound as an anticancer agent is an area that warrants investigation, given the known antiproliferative activities of many quinoline-based compounds. researchgate.netarabjchem.org However, specific data on its efficacy and cellular targets are not currently available.

Evaluation of Antiproliferative Activity Against Cancer Cell Lines

No studies reporting the evaluation of this compound's antiproliferative activity against specific cancer cell lines were identified. Research on other quinoline-3-carboxylate derivatives has demonstrated micromolar inhibition against cell lines such as MCF-7 and K562. nih.gov For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown selective potency against cancer cells. nih.gov

Investigation of Inhibitory Effects on Cellular Targets (e.g., PI3K/mTOR Pathway, Farnesyltransferase)

There is no available research on the inhibitory effects of this compound on key cellular signaling pathways implicated in cancer, such as the PI3K/mTOR pathway or on enzymes like farnesyltransferase. The PI3K/mTOR pathway is a critical regulator of cell growth and proliferation, and its dual inhibition is a strategy in cancer therapy. nih.govmdpi.com Similarly, farnesyltransferase inhibitors represent another class of anticancer agents. bioassaysys.com While various heterocyclic compounds are explored as inhibitors of these targets, the specific role of this compound remains uninvestigated.

Antimalarial Research

The quinoline ring is the foundational structure for some of the most crucial antimalarial drugs, including chloroquine (B1663885), quinine, and mefloquine. rsc.orgdntb.gov.ua Consequently, derivatives of this scaffold, such as this compound, are consistently investigated for their potential to combat malaria, particularly against resistant strains of the parasite.

Research into quinoline derivatives has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govnih.gov Various studies have synthesized and evaluated novel quinoline compounds, revealing a range of potencies.

A series of novel dihydropyrimidines and other derivatives featuring a quinolinyl residue were evaluated for their in vitro antimalarial activity against P. falciparum, showing moderate to high efficacy with IC₅₀ values from 0.014 to 5.87 µg/mL. nih.gov The lead optimization of 4(1H)-quinolone ester derivatives, which are structurally related to this compound, has been a focus of research to enhance both potency and bioavailability. nih.gov One historical compound from this class, ICI 56,780, showed activity against P. berghei in rodents. nih.gov

Hybrids incorporating the quinoline structure have also been developed. For instance, a hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate and N4-benzyl thiosemicarbazides produced a compound with an IC₅₀ value of 0.19 µg/mL against P. falciparum, which was more potent than the standard drug chloroquine in that study (IC₅₀ of 0.20 µg/mL). jbclinpharm.org Other research on quinoline–pyrimidine hybrids identified compounds with significant activity against both chloroquine-sensitive (D10) and chloroquine-resistant (Dd2) strains of P. falciparum. lookchem.com Similarly, studies on 1,2,3-triazol-1-yl quinoline derivatives found activity against the W2 chloroquine-resistant clone of P. falciparum. nih.gov

Table 1: In Vitro Antimalarial Activity of Selected Quinoline Derivatives

| Compound Class | Plasmodium Strain(s) | Reported IC₅₀ Values | Reference(s) |

| Quinolinyl Dihydropyrimidines | P. falciparum | 0.014–5.87 µg/mL | nih.gov |

| Quinoline–pyrimidine hybrids | P. falciparum (D10, Dd2) | 0.070 µM (D10), 0.157 µM (Dd2) | lookchem.com |

| 4-aminoquinoline-1,3,5-triazines | P. falciparum (3D-7, RKL-2) | Good in vitro potential | lookchem.com |

| Ethyl-2,4-dimethylquinoline-3-carboxylate hybrid | P. falciparum | 0.19 µg/mL | jbclinpharm.org |

| 1,2,3-triazol-1-yl quinoline derivatives | P. falciparum (W2 CQR) | 1.4 to 46 µM | nih.gov |

This table presents a selection of findings for different classes of quinoline derivatives to illustrate the general antimalarial potential of the scaffold.

The established mechanism for traditional quinoline antimalarials like chloroquine involves the disruption of hemoglobin detoxification in the parasite's acidic food vacuole. rsc.orgdntb.gov.ua Chloroquine accumulates in this vacuole and is thought to inhibit the polymerization of toxic heme into non-toxic hemozoin, leading to parasite death. dntb.gov.ua Resistance can develop through mechanisms like the P. falciparum chloroquine resistance transporter (PfCRT), which expels the drug from the vacuole. rsc.org

For newer quinoline derivatives, other mechanisms are being explored. Some research suggests that these compounds may target the parasite's mitochondrial respiratory pathway, specifically the bc1 protein complex. nih.govnih.gov This mode of action is distinct from that of chloroquine and is a promising avenue for overcoming existing resistance. nih.gov Additionally, some quinoline-triazole hybrids have been found to inhibit falciparum-2 (FP-2), an enzyme involved in the parasite's life cycle. jbclinpharm.org

Other Biological Activities

Beyond antimalarial research, the this compound scaffold and its analogs have been investigated for a variety of other biological effects, including antiviral properties and interactions with key human enzymes and receptors.

A significant area of investigation for quinoline derivatives is their activity as allosteric HIV-1 integrase inhibitors (ALLINIs). uclouvain.benih.govresearchgate.net The Human Immunodeficiency Virus type 1 (HIV-1) integrase is an essential enzyme for viral replication, responsible for integrating viral DNA into the host cell's genome. nih.govresearchgate.net

Unlike traditional integrase inhibitors that target the enzyme's catalytic site, ALLINIs bind to a different location at the dimer interface of the integrase. uclouvain.benih.gov This binding triggers an abnormal and excessive multimerization of the enzyme, which disrupts its function and blocks viral replication. nih.govresearchgate.net Research on multi-substituted quinoline-based ALLINIs has shown that substitutions at various positions, including the 6-position, are critical for their antiviral properties. uclouvain.beresearchgate.net Specifically, studies have demonstrated that adding a bromine atom at the 6-position (6-bromo) can confer potent antiviral activity. uclouvain.benih.gov This highlights the potential importance of the 6-chloro substitution in this compound for similar antiviral applications.

Human carbonic anhydrases (hCAs) are a family of zinc metalloenzymes involved in numerous physiological processes. researchgate.net While hCA inhibitors have various therapeutic applications, activity against the ubiquitous cytosolic isoforms hCA I and hCA II is often considered an off-target effect that can lead to side effects. researchgate.net

Studies on carboxylic acid derivatives as a class of carbonic anhydrase inhibitors have shown that they are generally ineffective against the hCA I and II isoforms. One study on a series of 2,4-dioxothiazolidinyl acetic acids reported that these carboxylates did not inhibit hCA I and II, with inhibition constants (Kᵢ) greater than 100 µM. In contrast, sulfonamide-based inhibitors often show potent, nanomolar inhibition of these isoforms. researchgate.net This suggests that compounds like this compound, which feature a carboxylate group rather than a sulfonamide, are not expected to be potent inhibitors of hCA I and II.

Table 2: Carbonic Anhydrase Inhibition Profile of a Representative Carboxylate Series

| Compound Type | Target Isoform | Inhibition Constant (Kᵢ) | Reference(s) |

| Carboxylic Acid Derivatives | hCA I | > 100 µM | |

| Carboxylic Acid Derivatives | hCA II | > 100 µM |

This table shows the general lack of inhibitory activity of a class of carboxylate compounds against hCA I and II, providing context for the expected activity of this compound.

The cannabinoid receptors, primarily CB1 and CB2, are key components of the endocannabinoid system and are targets for various therapeutic interventions. nih.gov The CB2 receptor, in particular, is implicated in immunomodulatory processes and is an attractive drug target. nih.gov

Research has shown that quinoline derivatives can function as cannabinoid receptor ligands. nih.govnih.gov A series of 4-oxo-1,4-dihydroquinoline-3-carboxamides, which are structurally related to this compound, were developed and found to be potent and selective CB2 receptor agonists. nih.govuclouvain.be The study of these compounds included the synthesis of 6-chloro-4-oxo-1,4-dihydroquinolines to investigate the role of substitutions on the quinoline scaffold. nih.gov Further research on related quinoline-2,4(1H,3H)-diones indicated that substitution at the 6- or 7-position could result in CB2 receptor antagonists. This body of work suggests that the 6-chloroquinoline-3-carboxylate scaffold has the potential to interact with and modulate cannabinoid receptors, particularly the CB2 receptor.

Antileishmanial and Antitrypanosomal Investigations

The quinoline core is a foundational structure for various antiparasitic agents. nih.gov Although specific studies targeting this compound in leishmaniasis and trypanosomiasis are limited, research on analogous structures highlights the potential of this chemical class.

Leishmaniasis is a parasitic disease with treatments that can be costly, toxic, and subject to resistance. nih.gov This has spurred the search for new therapeutic agents. Quinoline derivatives have been a focus of this research. For instance, a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives were synthesized and evaluated for their effect on Leishmania mexicana promastigotes. nih.gov Several of these compounds demonstrated promising leishmanicidal effects, with IC₅₀ values below 10 µM. nih.gov The investigation suggested that these compounds might act by inducing the collapse of the parasite's mitochondrial electrochemical membrane potential. nih.gov

Similarly, 2-substituted quinolines have emerged as a promising series for antileishmanial drug discovery. nih.gov Some of these derivatives have shown activity against various Leishmania species, including L. donovani, L. infantum, and L. amazonensis, both in vitro and in vivo. nih.gov

While these findings are for derivatives and not the specific subject compound, they underscore the potential of the quinoline scaffold in the development of new antileishmanial and antitrypanosomal drugs. Further research is needed to determine if this compound itself possesses such activities.

Table 1: Antileishmanial Activity of Selected Quinoline Derivatives

| Compound | Target Organism | IC₅₀ (µM) | Reference |

| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivative 4b | Leishmania mexicana promastigotes | 8.09 ± 1.47 | nih.gov |

| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivative 4c | Leishmania mexicana promastigotes | 8.46 ± 1.86 | nih.gov |

| 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivative 4e | Leishmania mexicana promastigotes | 5.67 ± 2.15 | nih.gov |

| (E)-3-quinolin-2-yl-acrylonitrile | Leishmania donovani (intracellular amastigotes) | 2.4 | nih.gov |

| 2-(2-hydroxyprop-2-enyl)quinoline | Leishmania donovani (promastigotes) | 7.8 | nih.gov |

IC₅₀: Half-maximal inhibitory concentration.

Anti-inflammatory and Anti-Alzheimer's Potential

The quinoline structure is also implicated in compounds with potential applications in treating inflammatory conditions and neurodegenerative diseases like Alzheimer's.

Anti-inflammatory Potential

Quinoline-based molecules have been investigated as anti-inflammatory agents targeting various pharmacological pathways. researchgate.net Studies have shown that the nature and position of substituents on the quinoline ring are crucial for their activity. researchgate.net For example, quinoline-3-carboxylic acids have demonstrated notable anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. nih.govresearchgate.net This suggests that the carboxylate group at the 3-position, as seen in this compound, could be a key feature for this activity.

Anti-Alzheimer's Potential

Alzheimer's disease is a complex neurodegenerative disorder, and multi-target-directed ligands are a promising therapeutic strategy. nih.govnih.gov Quinoline derivatives have been a focus in this area due to their ability to cross the blood-brain barrier and interact with multiple targets associated with the disease. nih.gov

Research into quinoline-O-carbamate derivatives has identified compounds with dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology. nih.govresearchgate.net One such derivative, compound 3f, not only inhibited these enzymes but also showed good anti-inflammatory properties by reducing the production of inflammatory markers like IL-6, IL-1β, and NO. nih.govresearchgate.net Furthermore, it exhibited neuroprotective effects against Aβ₂₅₋₃₅-induced injury in PC12 cells. nih.govresearchgate.net

Other research has explored thioxoquinoline derivatives as potential anti-Alzheimer's agents. nih.gov A synthesized compound, 2-(6-chloro-4-hydroxy-2-thioxoquinolin-1(2H)-yl-1-piperazin-1-ethanone (Vb3), which shares the 6-chloroquinoline (B1265530) core, was identified as a potent inhibitor in in-vitro screenings. nih.gov

Table 2: Anti-Alzheimer's Related Activity of Selected Quinoline Derivatives

| Compound | Activity | IC₅₀ (µM) | Reference |

| Quinoline-O-carbamate derivative 3f | eeAChE Inhibition | 1.3 | nih.govresearchgate.net |

| Quinoline-O-carbamate derivative 3f | eqBuChE Inhibition | 0.81 | nih.govresearchgate.net |

| 2-(6-chloro-4-hydroxy-2-thioxoquinolin-1(2H)-yl-1-piperazin-1-ethanone (Vb3) | Anti-Alzheimer's (Ellman assay) | 32 ± 0.1681 | nih.gov |

eeAChE: Electrophorus electricus acetylcholinesterase; eqBuChE: Equine butyrylcholinesterase.

These studies on related compounds suggest that this compound could be a valuable scaffold for developing new therapeutic agents for inflammatory diseases and Alzheimer's. However, direct experimental validation of these activities for the specific compound is necessary.

Advanced Characterization and Spectroscopic Analysis in Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopy is a cornerstone for the molecular-level investigation of ethyl 6-chloroquinoline-3-carboxylate, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule can be constructed.

¹H NMR and ¹³C NMR: Proton and carbon-13 NMR spectra provide fundamental information about the chemical environment of each hydrogen and carbon atom, respectively. In various studies, the synthesis of this compound has been confirmed by its characteristic NMR data. The signals in the ¹H NMR spectrum correspond to the protons of the quinoline (B57606) ring and the ethyl ester group, while the ¹³C NMR spectrum reveals the carbon skeleton of the molecule.

Research findings have reported consistent, albeit slightly varied, chemical shifts depending on the solvent and the specific NMR instrument frequency used. For instance, the proton at the C2 position of the quinoline ring typically appears as the most downfield singlet, often above 9.0 ppm, due to its position between a nitrogen atom and a carbon-carbon double bond. The protons on the benzene (B151609) portion of the quinoline ring (H5, H7, H8) exhibit characteristic doublet and doublet of doublets splitting patterns. The ethyl group gives rise to a characteristic quartet and triplet pattern for the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons, respectively. rsc.orgmdpi.comrsc.org

The following tables summarize the NMR data reported in different scientific publications for this compound.

Interactive Table: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ) ppm - Ref rsc.org | Chemical Shift (δ) ppm - Ref rsc.org | Chemical Shift (δ) ppm - Ref mdpi.com |

| H2 | 9.43 (s) | 9.35 (d, J=2.1 Hz) | 9.56 (d, J=1.9 Hz) |

| H4 | 8.76 (s) | 8.67 (d, J=1.8 Hz) | 8.94 (s) |

| H8 | 8.11 (d, J=8.7 Hz) | 8.02 (d, J=9.0 Hz) | 8.29 (d, J=9.0 Hz) |

| H5 | 7.92 (s) | 7.83 (d, J=2.3 Hz) | 8.00 (d, J=2.4 Hz) |

| H7 | 7.69 (dd, J=9.0, 2.4 Hz) | 7.63 (dd, J=9.0, 2.5 Hz) | 7.82 (dd, J=9.0, 2.4 Hz) |

| -OCH₂CH₃ | 4.50 (q, J=7.2 Hz) | 4.43 (q, J=7.1 Hz) | 4.63 (q, J=7.1 Hz) |

| -OCH₂CH₃ | 1.47 (t, J=7.2 Hz) | 1.42 (t, J=7.1 Hz) | 1.56 (t, J=7.1 Hz) |

Interactive Table: ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ) ppm - Ref rsc.org | Chemical Shift (δ) ppm - Ref rsc.org | Chemical Shift (δ) ppm - Ref mdpi.com |

| C=O | 165.0 | 165.1 | 164.7 |

| C2 | 149.0 | 148.9 | 149.3 |

| C8a | 147.2 | 147.1 | 147.5 |

| C4 | 137.9 | 137.8 | 138.4 |

| C6 | 134.3 | 134.1 | 134.8 |

| C4a | 132.8 | 132.7 | 133.2 |

| C8 | 130.6 | 130.4 | 131.0 |

| C5 | 128.4 | 128.3 | 128.6 |

| C7 | 126.2 | 126.1 | 126.3 |

| C3 | 124.0 | 123.9 | 124.3 |

| -OCH₂CH₃ | 61.8 | 61.7 | 62.0 |

| -OCH₂CH₃ | 14.3 | 14.3 | 14.4 |

Advanced NMR Techniques (DEPT, COSY, HSQC): While specific data for DEPT, COSY, and HSQC experiments for this exact compound are not detailed in the cited literature, these techniques are standard for confirming complex structures.

DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment would be used to differentiate between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like C=O, C3, C4a, C6, C8a) are not observed in a DEPT-135 spectrum.

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) couplings within the molecule. It would show correlations between adjacent protons, for example, between H7 and H8 on the quinoline ring, and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for definitively assigning each carbon signal to its attached proton(s), confirming the assignments made in the 1D spectra.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands that confirm the presence of the key structural components. rsc.orgmdpi.com The most significant peaks include a strong absorption for the ester carbonyl (C=O) group, vibrations for the C-O bond of the ester, aromatic C=C and C=N stretching vibrations of the quinoline ring, and the C-Cl stretching frequency.

Interactive Table: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) - Ref rsc.org | Wavenumber (cm⁻¹) - Ref mdpi.com | Assignment |

| 2983 | - | C-H stretching (aliphatic) |

| 1716 | 1717 | C=O stretching (ester) |

| 1601 | - | C=C / C=N stretching (aromatic ring) |

| 1479 | - | C=C stretching (aromatic ring) |

| 1098 | - | C-O stretching (ester) |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as definitive proof of the elemental composition of a molecule.

For this compound, HRMS analysis using a technique like Atmospheric Pressure Chemical Ionization (APCI) confirms its molecular formula, C₁₂H₁₀ClNO₂. rsc.org The experimentally determined mass for the protonated molecule [M+H]⁺ is found to be virtually identical to the theoretically calculated mass, providing high confidence in the compound's identity. The presence of the chlorine atom is also evident from the characteristic isotopic pattern of the molecular ion peak, where the M+2 peak (due to the ³⁷Cl isotope) has an intensity of approximately one-third of the main M peak (due to the ³⁵Cl isotope).

Interactive Table: HRMS Data for this compound

| Ion | Calculated m/z (C₁₂H₁₁³⁵ClNO₂)⁺ | Found m/z - Ref rsc.org |

| [M+H]⁺ | 236.0473 | 236.0469 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for determining the purity of a synthesized compound. While detailed HPLC methods for the analysis of this compound are not extensively published in research literature, it is a standard method used by commercial suppliers for quality control. For related quinoline derivatives, reverse-phase HPLC is commonly employed, where the compound is passed through a column with a nonpolar stationary phase and eluted with a polar mobile phase, allowing for the separation of compounds based on their polarity. Purity is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used technique in synthetic organic chemistry to monitor the progress of reactions and to determine the appropriate solvent system for larger-scale column chromatography purification. nih.gov In the synthesis of quinoline derivatives, TLC is routinely used to observe the consumption of starting materials and the formation of the product. wikipedia.org

For this compound, a specific retention factor (Rf) value has been reported, which is a ratio of the distance traveled by the compound to the distance traveled by the solvent front on the TLC plate. rsc.org This value is dependent on the stationary phase (typically silica (B1680970) gel) and the mobile phase (a solvent mixture).

Interactive Table: TLC Data for this compound

| Parameter | Value - Ref rsc.org |

| Stationary Phase | Silica Gel |

| Mobile Phase | 20% Ethyl Acetate in Hexane |

| Rf Value | 0.50 |

This Rf value indicates that the compound is of intermediate polarity under these conditions, allowing for effective separation from more polar or less polar impurities.

X-ray Crystallography for Molecular and Crystal Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is indispensable for the unambiguous determination of molecular and crystal structures, offering detailed insights into bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not extensively detailed in the available research, numerous studies on its closely related derivatives have been conducted. These analyses are crucial for understanding the structural chemistry of this class of compounds.

Detailed crystallographic data has been reported for several derivatives, including ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate and ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate. These studies reveal the intricate details of their solid-state structures.

For instance, the crystal structure of ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate has been determined to be in the triclinic space group Pī. nih.govresearchgate.net In this molecule, the quinoline ring system is observed to be planar. nih.govresearchgate.net The phenyl group and the carboxylate fragment of the ester are significantly twisted out of the plane of the quinoline ring. nih.govresearchgate.net

Similarly, the crystal structure of ethyl 6-chloro-2-oxo-4-phenyl-1,2-dihydroquinoline-3-carboxylate has been resolved, crystallizing in the monoclinic space group P2₁/c. nih.govresearchgate.net The dihydroquinolin-2-one ring system in this compound is nearly planar. nih.govresearchgate.net In its crystal lattice, molecules form dimers through N—H⋯O hydrogen bonds. nih.govresearchgate.net

Another related compound, ethyl 2-chloro-6-methylquinoline-3-carboxylate , crystallizes in the triclinic space group Pī. nih.govresearchgate.net Its crystal structure is characterized by π–π stacking interactions between the aromatic quinoline rings of adjacent molecules, which contribute to the formation of layered sheets. nih.govresearchgate.net

The crystallographic data for these representative derivatives are summarized in the interactive tables below.

Crystallographic Data for Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate nih.govresearchgate.net

| Parameter | Value |

| Empirical Formula | C₁₉H₁₆ClNO₂ |

| Formula Weight | 325.78 |

| Crystal System | Triclinic |

| Space Group | Pī |

| a (Å) | 8.3622 (3) |

| b (Å) | 10.1971 (3) |

| c (Å) | 10.7052 (3) |